2,5-Dinitrotoluene
CAS No.: 619-15-8
VCID: VC0008417
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol
* For research use only. Not for human or veterinary use.

Description | 2,5-Dinitrotoluene (2,5-DNT) is a nitroaromatic compound with the molecular formula C7H6N2O4. It is one of six isomers of dinitrotoluene (DNT). Isomers of DNT have similar traits, including identical molecular weights, but also have distinguishable qualities . For example, 2,4-DNT has higher melting and boiling points and greater water solubility than 2,6-DNT . 2,5-DNT is a pale yellow crystalline solid. It has a melting point of 50.33°C . 2,5-DNT is slightly soluble in acetonitrile and chloroform . 2,5-DNT is primarily used in the production of explosives and as an intermediate in chemical manufacturing. It serves as a building block in synthesizing various organic compounds, such as pharmaceuticals, dyes, and other functional materials. The degradation of 2,5-DNT proceeds through a pathway involving intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene. 2,5-DNT can cause oxidative stress and damage to cellular structures, including methemoglobin formation and cytotoxicity. Studies have shown that bacteria can metabolize 2,5-DNT through a series of reactions involving nitroreduction, denitration, and ring cleavage. The position of nitro groups on the benzene ring makes 2,5-DNT unique among its isomers, affecting its chemical reactivity and physical properties. For example, 2,4-Dinitrotoluene is more commonly used in the production of toluene diisocyanate, a key intermediate in polyurethane production. Other isomers include 2,3-Dinitrotoluene, 2,6-Dinitrotoluene, 3,4-Dinitrotoluene, and 3,5-Dinitrotoluene. |
---|---|
CAS No. | 619-15-8 |
Product Name | 2,5-Dinitrotoluene |
Molecular Formula | C7H6N2O4 |
Molecular Weight | 182.13 g/mol |
IUPAC Name | 2-methyl-1,4-dinitrobenzene |
Standard InChI | InChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3 |
Standard InChIKey | KZBOXYKTSUUBTO-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms | 2,5-dinitro-toluen;2,5-Dinitrotoluene;2,5-DNT;2-Methyl-1,4-dinitrobenzene;Toluene, 2,5-dinitro-;1-METHYL-2,5-DINITROBENZENE;2,5-Dinitrotoluol;1,4-Dinitro-2-methylbenzene |
PubChem Compound | 12075 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume